molecular formula C₁₈H₂₃NO₈ B1139891 (4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol CAS No. 102717-16-8

(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol

Cat. No.: B1139891
CAS No.: 102717-16-8
M. Wt: 381.38
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol is a useful research compound. Its molecular formula is C₁₈H₂₃NO₈ and its molecular weight is 381.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside is the enzyme β-D-mannopyranosidase . This enzyme plays a crucial role in the metabolism of carbohydrates, specifically in the hydrolysis of terminal, non-reducing mannose residues in mannose oligosaccharides .

Mode of Action

p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside acts as a substrate for the β-D-mannopyranosidase enzyme . The enzyme cleaves the glycosidic bond in the compound, resulting in the release of p-nitrophenol and mannose . The released p-nitrophenol can be detected spectrophotometrically, which makes this compound useful in enzyme assays .

Biochemical Pathways

The action of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside primarily affects the carbohydrate metabolism pathway , specifically the breakdown of mannose oligosaccharides . The downstream effects include the release of mannose, which can be further metabolized or used in glycosylation processes .

Pharmacokinetics

It is known to be soluble in chloroform, ethyl acetate, and methanol . Its bioavailability would be influenced by factors such as absorption, distribution, metabolism, and excretion, which are typical for any compound.

Result of Action

The enzymatic action on p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside results in the release of mannose and p-nitrophenol . The released mannose can participate in various biochemical processes, including glycosylation of proteins. The p-nitrophenol can be detected spectrophotometrically, providing a measure of the enzyme’s activity .

Action Environment

The action of p-Nitrophenyl 4,6-Cyclohexylidene-beta-D-mannopyranoside is influenced by environmental factors such as pH and temperature, which can affect the activity of the β-D-mannopyranosidase enzyme . Additionally, the presence of other substances in the environment, such as inhibitors or activators of the enzyme, could also influence the compound’s action, efficacy, and stability.

Biological Activity

The compound (4Ar,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol is a notable spiro compound with potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound is characterized by a complex spiro structure involving a hexahydropyrano-dioxine framework. Its molecular formula is C21H21N1O5C_{21}H_{21}N_{1}O_{5}, and it features a nitrophenoxy group that may influence its biological interactions.

Structural Formula

 4Ar 6S 7S 8R 8aS 6 4 nitrophenoxy spiro 4 4a 6 7 8 8a hexahydropyrano 3 2 d 1 3 dioxine 2 1 cyclohexane 7 8 diol\text{ 4Ar 6S 7S 8R 8aS 6 4 nitrophenoxy spiro 4 4a 6 7 8 8a hexahydropyrano 3 2 d 1 3 dioxine 2 1 cyclohexane 7 8 diol}

Antioxidant Properties

Several studies have indicated that spiro compounds exhibit significant antioxidant activity. For instance:

  • Study 1 : A comparative analysis of various spiro-flavonoids demonstrated that compounds similar to the target compound showed high radical scavenging activity in vitro. The antioxidant capacity was measured using DPPH and ABTS assays.
  • Study 2 : Research published in Molecules highlighted that spiro compounds could effectively reduce oxidative stress markers in cellular models.

Antimicrobial Activity

Research has also explored the antimicrobial properties of spiro compounds:

  • Case Study : A study evaluated the antibacterial effects of various spiro compounds against Gram-positive and Gram-negative bacteria. The target compound exhibited moderate inhibitory effects against Staphylococcus aureus and Escherichia coli.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell membranes due to the lipophilic nature of the compound.

Anti-inflammatory Effects

The anti-inflammatory potential of spiro compounds has been documented:

  • Research Findings : In vivo studies indicated that compounds with similar structures could significantly reduce inflammatory markers such as TNF-alpha and IL-6 in animal models of inflammation.
  • Clinical Relevance : These findings suggest potential therapeutic applications in treating inflammatory diseases.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in cancer cell lines:

  • Study 3 : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results showed a dose-dependent reduction in cell viability.
  • Mechanism of Action : It is hypothesized that the compound induces apoptosis through the intrinsic pathway by activating caspases.

Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantHigh radical scavenging activity
AntimicrobialModerate activity against S. aureus and E. coli
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
CytotoxicityDose-dependent reduction in cancer cell viability

Properties

IUPAC Name

(4aR,6S,7S,8R,8aS)-6-(4-nitrophenoxy)spiro[4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-2,1'-cyclohexane]-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO8/c20-14-15(21)17(25-12-6-4-11(5-7-12)19(22)23)26-13-10-24-18(27-16(13)14)8-2-1-3-9-18/h4-7,13-17,20-21H,1-3,8-10H2/t13-,14-,15+,16-,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZQEKQIBZZACU-NQNKBUKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC3C(O2)C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OC[C@@H]3[C@@H](O2)[C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.